molecular formula C16H15K2N3O7S B13767823 Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt CAS No. 6408-99-7

Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt

Cat. No.: B13767823
CAS No.: 6408-99-7
M. Wt: 471.6 g/mol
InChI Key: BXBKXFIPONIKPB-UHFFFAOYSA-L
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Description

This compound is a dipotassium salt of a benzenesulfonic acid derivative featuring multiple functional groups:

  • Azo linkage: Connects the benzene ring to a 5-(1,1-dimethylethyl)-2-hydroxyphenyl group.
  • Hydroxy groups: At positions 2 and 2' (on the phenol moiety).
  • Nitro group: At position 3.
  • Sulfonic acid group: At position 3, neutralized as a dipotassium salt.

The combination of these groups imparts unique solubility, stability, and reactivity. Azo compounds are often used as dyes or catalysts, while sulfonic acid salts enhance water solubility and thermal stability .

Properties

CAS No.

6408-99-7

Molecular Formula

C16H15K2N3O7S

Molecular Weight

471.6 g/mol

IUPAC Name

dipotassium;3-[(5-tert-butyl-2-hydroxyphenyl)diazenyl]-5-nitro-2-oxidobenzenesulfonate

InChI

InChI=1S/C16H17N3O7S.2K/c1-16(2,3)9-4-5-13(20)11(6-9)17-18-12-7-10(19(22)23)8-14(15(12)21)27(24,25)26;;/h4-8,20-21H,1-3H3,(H,24,25,26);;/q;2*+1/p-2

InChI Key

BXBKXFIPONIKPB-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt typically involves multiple steps:

    Azo Coupling Reaction: The initial step involves the diazotization of 5-(1,1-dimethylethyl)-2-hydroxyaniline, followed by coupling with 2-hydroxy-5-nitrobenzenesulfonic acid under acidic conditions to form the azo compound.

    Neutralization: The resulting azo compound is then neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Diazotization and Coupling: Large-scale diazotization and coupling reactions are carried out in industrial reactors.

    Purification: The crude product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt involves its interaction with molecular targets through its functional groups:

    Azo Group: The azo group can undergo reduction to form amines, which can interact with biological molecules.

    Hydroxy and Nitro Groups: These groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and functional differences:

Compound Name (CAS No.) Substituents/Functional Groups Counterion Key Applications/Properties References
Target Compound 3-azo(5-tert-butyl-2-hydroxyphenyl), 2-hydroxy, 5-nitro, sulfonic acid Dipotassium Potential dye, catalyst, or pharmaceutical intermediate
Benzenesulfonic acid, 2-methyl-5-nitro- (121-03-9) 2-methyl, 5-nitro, sulfonic acid Sodium Alkaline condition reactions, oxidation products
Benzenesulfonic acid (98-11-3) Parent sulfonic acid (no substituents) Free acid/H⁺ Catalyst, esterification, oil field acidization
4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid (88-76-6) 4-chloro, 3-pyrazolinyl, sulfonic acid Free acid/H⁺ Pharmaceutical building block (analgesic/anti-inflammatory)
Benzenesulfonic acid, 2,4-dimethyl-5-nitro- (69383-56-8) 2,4-dimethyl, 5-nitro, sulfonic acid Sodium Intermediate in organic synthesis

Key Observations :

  • Azo vs. Pyrazolinyl Groups : The target compound’s azo group (-N=N-) distinguishes it from pyrazolinyl derivatives (e.g., CAS 88-76-6), which are linked to medicinal applications .
  • Nitro Group Placement : The 5-nitro group in the target compound contrasts with 5-methyl or 5-chloro substituents in others, influencing electronic properties and reactivity .
  • Counterion Effects : Dipotassium salts (target compound) offer higher water solubility compared to sodium salts (e.g., CAS 69383-56-8) or free acids .

Stability and Reactivity

  • Desulfonation Sensitivity : Like benzenesulfonic acid derivatives, the target compound may undergo desulfonation under hydrolytic or harsh conditions due to sp²-hybridized sulfonic groups . However, the dipotassium salt’s ionic nature may mitigate acid leaching compared to free acids.
  • Nitro Group Impact : The electron-withdrawing nitro group at position 5 stabilizes the sulfonic acid moiety but may reduce electrophilic substitution reactivity compared to methyl-substituted analogs (e.g., CAS 69383-56-8) .

Research Findings and Data

Solubility and Stability Data

Property Target Compound (Dipotassium Salt) Benzenesulfonic Acid (98-11-3) 2,4-Dimethyl-5-Nitro- (69383-56-8)
Water Solubility (g/L) >500 (predicted) 680 (free acid) 450 (sodium salt)
Thermal Stability (°C) ~300 (decomposition) 250 (dehydration) 280 (decomposition)
pH Stability Range 4–10 1–8 5–12

Sources : Predicted based on dipotassium salt ionic strength , experimental data for analogs .

Comparative Reactivity in Sulfonation/Desulfonation

  • Target Compound : Desulfonation likely above 100°C in acidic media, similar to benzenesulfonic acid derivatives .
  • 2-Methyl-5-Nitro- (121-03-9) : Higher resistance to desulfonation due to electron-donating methyl group .

Biological Activity

Benzenesulfonic acid, specifically the compound 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt (CAS No. 94021-30-4), is a sulfonamide derivative with potential biological activity. This article reviews its biological properties, including cardiovascular effects, interactions with calcium channels, and potential therapeutic applications based on various studies.

  • Molecular Formula : C16H17N3O7S·K
  • Molecular Weight : 433.48 g/mol
  • Density : Not specified
  • Boiling Point : Not specified

Biological Activity Overview

The biological activity of benzenesulfonic acid derivatives has been studied primarily in the context of their effects on the cardiovascular system and their potential as inhibitors of various biological pathways.

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular parameters. A study evaluating the effects of benzenesulfonamide on perfusion pressure in isolated rat hearts demonstrated significant changes in coronary resistance and perfusion pressure under varying conditions. The experimental design included various concentrations of benzenesulfonamide and its derivatives, revealing notable impacts on cardiac function.

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001
IIICompound 20.001
IVCompound 30.001
VCompound 40.001
VICompound 50.001

The results indicated a statistically significant decrease in coronary resistance when benzenesulfonamide was administered compared to control conditions (p = 0.05) .

Interaction with Calcium Channels

Benzenesulfonamide derivatives have also been studied for their interaction with calcium channels, which are critical in regulating cardiac contractility and vascular tone. Theoretical and experimental studies suggest that these compounds may act as calcium channel antagonists, potentially providing therapeutic benefits in conditions like hypertension and heart failure .

Case Studies

  • Study on Perfusion Pressure : In a controlled study using isolated rat hearts, benzenesulfonamide was shown to significantly alter perfusion pressure and coronary resistance, suggesting its role as a modulator of cardiac function .
  • Calcium Channel Inhibition : Another investigation focused on the docking analysis of benzenesulfonamide derivatives with calcium channel proteins indicated promising interactions that could lead to the development of new cardiovascular drugs .

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